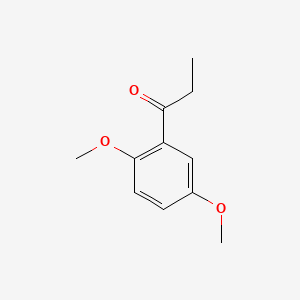

2',5'-Dimethoxypropiophenone

Descripción

Significance and Context within Organic Chemistry and Related Disciplines

In the field of organic chemistry, 2',5'-Dimethoxypropiophenone is recognized for its utility as a precursor in various synthetic pathways. The presence of the ketone and methoxy (B1213986) functional groups allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the ketone group can be reduced to a secondary alcohol, while the methoxy groups can, under certain conditions, undergo nucleophilic substitution.

Its structural framework is a key component in the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry due to their widespread presence in bioactive molecules and pharmaceuticals. wikipedia.org The propiophenone (B1677668) moiety itself is a structural alert in many pharmacologically active compounds. ontosight.ai

Historical Perspective of Propiophenone Derivatives in Chemical Research

The study of propiophenone derivatives dates back to the mid-20th century, with early research focusing on their synthesis and characterization. A foundational method for synthesizing these compounds, including this compound, has been the Friedel-Crafts acylation. handwiki.org This reaction involves the acylation of an aromatic ring, in this case, 1,4-dimethoxybenzene (B90301), with an acylating agent like propanoyl chloride in the presence of a Lewis acid catalyst. researchgate.net

Early investigations laid the groundwork for understanding the chemical and physical properties of these compounds. Over the years, various synthetic methodologies have been developed to improve yield and efficiency, including the use of different catalysts and reaction conditions. The historical importance of these derivatives is underscored by their application as intermediates in the synthesis of pharmaceuticals.

Current Research Landscape and Emerging Trends Pertaining to this compound

Contemporary research continues to explore the synthetic utility of this compound. Scientists are investigating its role as a precursor for the synthesis of novel compounds with potential biological activities. For example, it serves as a starting material for creating indanones and thioindanones.

A notable trend is the exploration of greener and more efficient synthetic routes. This includes the use of solid acid catalysts to replace traditional, more polluting Lewis acids in Friedel-Crafts reactions. researchgate.net Furthermore, the compound is being investigated for its potential applications in material science, including polymer synthesis. The study of its derivatives in areas like psychoactive compounds and as lignin-derived chemicals also represents an emerging field of interest. tue.nl

Chemical and Physical Properties

The chemical properties of this compound are dictated by its functional groups. The compound can undergo oxidation to form carboxylic acids or ketones and can be reduced to yield alcohols.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ nist.gov |

| Molecular Weight | 194.23 g/mol chemeo.com |

| CAS Number | 5803-30-5 nist.gov |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,4-dimethoxybenzene.

Reaction: 1,4-Dimethoxybenzene + Propanoyl chloride → this compound

This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. Research has also explored the use of other catalysts, including solid acids, to improve the environmental footprint of the synthesis. researchgate.net

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopic Data | Description |

| Mass Spectrometry | The NIST WebBook provides mass spectrum data (electron ionization) for this compound. nist.govnist.gov |

| Gas Chromatography | Gas chromatography data is also available, indicating its retention indices on different columns. nist.gov |

| ¹³C NMR | Research on related lignin (B12514952) model compounds provides insights into the expected chemical shifts in the ¹³C NMR spectrum. tue.nl |

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVCHMQHUMLKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206749 | |

| Record name | 1-Propanone, 1-(2,5-dimethoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5803-30-5 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5803-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005803305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(2,5-dimethoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-dimethoxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK97F4859Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2',5'-Dimethoxypropiophenone

The traditional synthesis of this compound relies on foundational reactions in organic chemistry that have been refined over time for efficiency and yield.

Friedel-Crafts Acylation and Related Aromatic Substitution Reactions

The primary and most direct method for synthesizing this compound is through the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301). This electrophilic aromatic substitution reaction involves the introduction of a propanoyl group onto the aromatic ring. chemguide.co.ukorganic-chemistry.org The reaction is typically carried out by treating 1,4-dimethoxybenzene with a propanoylating agent, such as propanoyl chloride or propionic anhydride (B1165640), in the presence of a Lewis acid catalyst. google.com

The mechanism commences with the activation of the acylating agent by the Lewis acid, commonly aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. youtube.comkhanacademy.org The electron-rich 1,4-dimethoxybenzene ring then acts as a nucleophile, attacking the acylium ion. youtube.compw.live A subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring, yielding the final product, this compound. libretexts.org The methoxy (B1213986) groups on the benzene (B151609) ring are activating and direct the incoming acyl group to the ortho position, leading to the desired 2',5'-disubstituted product.

While effective, traditional Friedel-Crafts acylation often requires more than stoichiometric amounts of the Lewis acid catalyst because the catalyst complexes with the carbonyl group of the product. organic-chemistry.orgijpcbs.com This can complicate the workup procedure and generate significant waste. Research into overcoming these limitations has explored the use of solid acid catalysts, such as certain zeolites and ion-exchange resins like Amberlyst-15, which can offer advantages in terms of catalyst recovery and reuse. ijpcbs.comresearchgate.net

| Catalyst | Typical Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Propanoyl Chloride | High reactivity and yield | Stoichiometric amounts needed, corrosive, waste generation google.comgoogle.com |

| Solid Acids (e.g., Zeolites, Amberlyst-15) | Propionic Anhydride | Catalytic amounts, reusable, environmentally friendlier researchgate.net | Can be less reactive, potential for catalyst deactivation researchgate.net |

Approaches from Precursor Molecules

The synthesis of this compound is fundamentally linked to the availability and reactivity of its key precursor, 1,4-dimethoxybenzene. The synthetic strategy almost invariably involves the modification of this starting material. The Friedel-Crafts acylation described previously is the most prominent example of a direct conversion.

Alternative, though less direct, approaches could theoretically involve multi-step sequences starting from other derivatives of 1,4-dimethoxybenzene. For instance, a Vilsmeier-Haack reaction could introduce a formyl group, which would then need to be homologated to the desired three-carbon side chain. However, such routes are more complex and less atom-economical compared to the direct acylation, making them less favorable for practical synthesis. Therefore, the selection of 1,4-dimethoxybenzene as the immediate precursor for a single-step acylation remains the most logical and established pathway. nih.govccsf.eduyoutube.com

Condensation Reactions in Propiophenone (B1677668) Synthesis

While not a direct route to this compound itself, condensation reactions are a cornerstone in the synthesis of the broader class of propiophenones and related α,β-unsaturated ketones (chalcones). The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a notable example. wikipedia.orgtaylorandfrancis.com This reaction typically involves the base-catalyzed reaction between an aromatic aldehyde and a ketone. jmpas.comchemistry-online.com

In a hypothetical context for a related structure, one could envision the condensation of 2,5-dimethoxybenzaldehyde (B135726) with an enolate derived from a suitable ketone. The resulting chalcone (B49325) could then potentially be reduced to afford a propiophenone derivative. The classical Claisen-Schmidt reaction is often carried out using strong bases like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. taylorandfrancis.com However, the reaction can sometimes be plagued by side reactions or the formation of complex mixtures. taylorandfrancis.com Modifications to the classical procedure, such as precise control over reactant addition and temperature, have been developed to improve yields and purity. jmpas.com The use of solid base catalysts, like hydrotalcites, has also been explored to enhance reaction efficiency. semanticscholar.org

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry seeks to improve upon established methods by enhancing selectivity, reducing environmental impact, and accessing specific stereoisomers.

Stereoselective and Enantioselective Synthesis

The synthesis of chiral, non-racemic α-substituted propiophenones is an area of significant research interest, particularly for applications in pharmaceuticals. While this compound itself is achiral, the development of stereoselective methods to introduce substituents at the α-position (the carbon adjacent to the carbonyl group) is highly relevant to advanced derivatives.

Organocatalysis has emerged as a powerful tool for such transformations. Chiral catalysts can facilitate enantioselective reactions, such as the α-functionalization of carbonyl compounds. For instance, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of α-tertiary amino ketones. Enantioselective α-tosyloxylation of propiophenone has also been demonstrated, providing a route to optically active α-hydroxy propiophenones. researchgate.net Furthermore, N-heterocyclic carbenes (NHCs) have been employed as catalysts in the enantioselective synthesis of complex molecules containing quaternary carbon stereocenters. nih.gov These methods provide a framework for the potential asymmetric synthesis of α-chiral derivatives of this compound.

| Methodology | Catalyst Type | Transformation | Potential Application |

|---|---|---|---|

| Organocatalytic Amination | Chiral Phosphoric Acid | Enantioselective synthesis of α-amino ketones researchgate.net | Synthesis of chiral amino derivatives |

| Organocatalytic Oxytosylation | Chiral Organocatalyst | Enantioselective α-tosyloxylation of propiophenone researchgate.net | Access to chiral α-hydroxy derivatives |

| NHC-Catalyzed Aldol Reaction | Chiral N-Heterocyclic Carbene | Desymmetrization to form quaternary stereocenters nih.gov | Synthesis of complex α,α-disubstituted derivatives |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov In the context of synthesizing aromatic ketones like this compound, this involves developing alternatives to hazardous reagents and solvents. mdpi.comresearchandmarkets.com

Key areas of development include:

Alternative Catalysts: Replacing corrosive and wasteful Lewis acids like AlCl₃ with reusable solid acid catalysts is a significant green advancement in Friedel-Crafts reactions. researchgate.net

Greener Solvents: Exploring the use of water as a solvent is a major goal in green chemistry. mdpi.com Photocatalytic C-H oxidation reactions in water have been developed for producing aromatic ketones, offering a highly environmentally friendly option by using air as the oxidant. chemistryviews.org

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Solvent-free reaction conditions, for instance in aldol condensations by grinding reagents together with a solid catalyst, also represent a greener approach by minimizing waste. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Direct C-H activation and oxygenation strategies are being explored to synthesize ketones with high atom economy, avoiding the use of traditional oxidants like peroxides. chemistryviews.org A deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes using visible-light photoredox catalysis also represents a practical and environmentally friendly strategy. nih.gov

These green methodologies offer promising pathways for the sustainable production of this compound and other valuable chemical compounds. nih.gov

Multistep Organic Synthesis Design and Implementation

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution method is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring. The design of this synthesis involves the reaction of an activated aromatic substrate, 1,4-dimethoxybenzene, with an acylating agent in the presence of a catalyst.

A typical laboratory implementation follows a well-defined sequence:

Reaction Setup: The aromatic substrate, 1,4-dimethoxybenzene, is dissolved in an appropriate inert solvent, such as nitrobenzene (B124822) or 1,2-dichloroethane (B1671644) researchgate.net. The solution is cooled in an ice bath to manage the exothermic nature of the reaction.

Catalyst Addition: A Lewis acid catalyst, conventionally aluminum chloride (AlCl₃), is added to the cooled solution researchgate.net. Stoichiometric amounts of the catalyst are often required.

Acylating Agent Addition: The acylating agent, either propionyl chloride or propionic anhydride, is added dropwise to the stirred mixture. The temperature is carefully controlled during this addition.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete conversion.

Workup and Quenching: The reaction is quenched by carefully pouring the mixture into a combination of ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.

Extraction and Purification: The organic product is separated from the aqueous layer using a separatory funnel. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound is then purified, typically by recrystallization or column chromatography.

| Reactant/Reagent | Role in Synthesis | Rationale for Use |

|---|---|---|

| 1,4-Dimethoxybenzene | Aromatic Substrate | Electron-rich aromatic ring, activated by two methoxy groups for electrophilic attack. |

| Propionyl Chloride or Propionic Anhydride | Acylating Agent | Source of the propionyl group (the electrophile) to be added to the aromatic ring. |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Activates the acylating agent to generate the highly electrophilic acylium ion. |

| Nitrobenzene or 1,2-Dichloroethane | Solvent | Provides a medium for the reaction; often chosen for its ability to dissolve reactants and its inertness under reaction conditions researchgate.net. |

| Hydrochloric Acid (HCl) and Water | Quenching Agents | Used during workup to decompose the catalyst-product complex and separate the catalyst from the organic product. |

Reaction Mechanisms and Kinetics

Detailed Mechanistic Elucidation of Key Synthetic Steps

The synthesis of this compound via Friedel-Crafts acylation proceeds through a well-established multi-step electrophilic aromatic substitution mechanism. The key steps are detailed below:

Step 1: Formation of the Electrophile (Acylium Ion) The reaction is initiated by the interaction between the acylating agent (propionyl chloride) and the Lewis acid catalyst (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen or, more commonly, abstracts the halide, generating a highly reactive and resonance-stabilized electrophile known as an acylium ion.

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π system of the 1,4-dimethoxybenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion edubirdie.comumkc.edu. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex edubirdie.comumkc.edu. The two methoxy groups on the ring are activating, ortho-, para-directors that stabilize this intermediate through resonance umkc.edu. As the para position is occupied by a methoxy group, the attack occurs at the ortho position.

Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group umkc.edustudycorgi.com. This action re-establishes the π system, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated along with HCl.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies of Friedel-Crafts acylation reveal that the reaction mechanism can be complex, with rates influenced by the substrate, acylating agent, catalyst, and solvent rsc.orgacs.org. Generally, for activated aromatic systems like 1,4-dimethoxybenzene, the rate-determining step is the formation of the sigma complex (Step 2 of the mechanism) umkc.edu. This step involves the disruption of the highly stable aromatic system and has the highest activation energy.

A general rate law for the reaction can often be expressed as: Rate = k [Aromatic Substrate] [Acylating Agent-Catalyst Complex]

However, the specific kinetics can vary. Studies on the acylation of 1,4-dimethoxybenzene with acetic anhydride over solid acid catalysts have shown that the process can be complicated by catalyst deactivation researchgate.net. This deactivation occurs due to the strong adsorption of both the reactant ether and the product ketone onto the catalyst's active sites, leading to a gradual decrease in the reaction rate over time researchgate.net. Kinetic models for such systems must incorporate a deactivation term to accurately fit the experimental data researchgate.net.

| Kinetic Parameter | Observation in Friedel-Crafts Acylation |

|---|---|

| Rate-Determining Step | Formation of the resonance-stabilized sigma complex (electrophilic attack) umkc.edu. |

| Reaction Order | Typically first order with respect to the aromatic substrate and the electrophile complex, but can vary with conditions. |

| Effect of Substituents | Electron-donating groups (like -OCH₃) on the aromatic ring increase the reaction rate by stabilizing the sigma complex. |

| Catalyst Deactivation | Observed with solid acid catalysts, where adsorption of reactants and products blocks active sites, reducing the reaction rate over time researchgate.net. |

Influence of Catalysis and Reaction Conditions on Pathway Selectivity

The choice of catalyst and reaction conditions has a profound impact on the efficiency, selectivity, and environmental footprint of the synthesis of this compound.

Catalysis:

Homogeneous Lewis Acids: Traditional catalysts like AlCl₃ and FeCl₃ are effective but are required in stoichiometric or excess amounts because they form a complex with the ketone product researchgate.net. This necessitates a hydrolytic workup, which generates significant waste.

Heterogeneous Solid Acids: To address the shortcomings of traditional catalysts, various solid acids have been investigated. For the acylation of 1,4-dimethoxybenzene, cation exchange resins such as Amberlyst-15 and Indion-125 have demonstrated superior activity compared to other solid acids like sulfated zirconia and zeolites at 100°C researchgate.net. These catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration, and reduced waste generation researchgate.net.

Reaction Conditions:

Solvent: The choice of solvent can influence reaction rates. For the acylation of 1,4-dimethoxybenzene over an Indion-125 catalyst, the use of 1,2-dichloroethane as a solvent was found to enhance catalytic activity researchgate.net.

Temperature: Reaction temperature is a critical parameter. While higher temperatures generally increase reaction rates, they can also promote side reactions or accelerate catalyst deactivation. The optimal temperature is a balance between achieving a desirable reaction rate and maintaining catalyst stability and product selectivity.

Reactant Ratio: The molar ratio of reactants and catalyst can affect yield and selectivity. Optimizing these ratios is crucial for maximizing the formation of the desired product while minimizing the formation of byproducts.

| Catalyst System | Advantages | Disadvantages | Reference |

|---|---|---|---|

| AlCl₃ (Homogeneous) | High reactivity and good yields. | Required in stoichiometric amounts; generates significant aqueous waste during workup. | researchgate.net |

| Zeolites (e.g., H-Y, H-β) | Solid acid, easily separable. | Prone to rapid deactivation by bulky aromatic ethers and the ketone product. | researchgate.net |

| Cation Exchange Resins (e.g., Amberlyst-15, Indion-125) | Superior performance among solid acids; reusable after regeneration; environmentally benign. | Can still undergo slow deactivation over repeated uses. | researchgate.net |

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives from this compound is achieved through various organic reactions that target different parts of the molecule. These synthetic strategies are designed to be efficient and allow for the creation of a diverse library of new compounds.

The introduction of functional groups is a key strategy in medicinal chemistry to alter a molecule's physicochemical properties, such as polarity, solubility, and electronic state. mdpi.combiomedres.us For instance, the propiophenone backbone can be functionalized to create more complex molecules. A common initial step involves reactions at the α-carbon of the carbonyl group. For example, α-amino-2,5-dimethoxy acetophenone can be synthesized from α-chloro-2,5-dimethoxy acetophenone, which itself is derived from 1,4-dimethoxybenzene through a Friedel-Crafts reaction. google.com This α-amino derivative can then be further modified.

Another approach involves the synthesis of chalcones, which are open-chain flavonoids where two aromatic rings are connected by a three-carbon α,β-unsaturated carbonyl system. researchgate.net For example, 1-(2,5-dihydroxyphenyl)-3-(pyridin-2-yl)-propenone, a chalcone derivative, can be synthesized by reacting 2,5-dihydroxyacetophenone with pyridin-2-carbaldehyde. researchgate.net This demonstrates how the core structure can be elaborated to introduce new functionalities and potential biological activities.

Altering the propiophenone side chain is a fundamental approach to modifying the activity and selectivity of the resulting compounds. mdpi.comresearcher.life These modifications can include changing the length of the alkyl chain, introducing heteroatoms, or forming cyclic structures. For example, in the development of acetylcholinesterase (AChE) inhibitors, acetophenone derivatives have been synthesized with various alkylamine side chains to explore binding to the enzyme's active sites. nih.gov

Side chain modifications have been shown to significantly impact the binding properties and biological activity of various compounds. nih.gov For the this compound scaffold, reducing the carbonyl group to a hydroxyl group, followed by further reactions, can lead to phenethylamine (B48288) derivatives, which are known to interact with various receptors. The synthesis of 2,5-dimethoxyphenethylamine from α-amino-2,5-dimethoxy acetophenone via a reduction reaction is a documented pathway. google.com

The functionalization of the aromatic ring is a powerful tool for fine-tuning the electronic and steric properties of the molecule. organic-chemistry.orgresearchgate.net The dimethoxy-substituted benzene ring in this compound can undergo electrophilic aromatic substitution reactions. scirp.org The position of new substituents is directed by the existing methoxy groups.

Palladium-catalyzed reactions are commonly employed for the synthesis of novel substituted benzolactam derivatives, demonstrating a method for aromatic ring functionalization that can lead to potent and selective ligands for dopamine (B1211576) receptors. nih.gov Structure-activity relationship studies on 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of potent serotonin (B10506) 5-HT2 receptor agonists. nih.gov These studies highlight how introducing different substituents at the 4-position of the 2,5-dimethoxy phenyl ring can dramatically alter the pharmacological profile of the resulting compounds.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are essential for understanding how the chemical structure of a compound relates to its biological or chemical effect. youtube.com By systematically modifying the structure of this compound and evaluating the activity of the resulting derivatives, researchers can identify key structural features responsible for a desired outcome.

The modification of a lead compound is guided by established medicinal chemistry principles to enhance its desired properties. biomedres.us Key strategies include altering hydrophobicity, steric bulk, and electronic properties.

The table below summarizes findings from a SAR study on 4-substituted 2,5-dimethoxyphenyl isopropylamine (2,5-DMA) analogs, which provides insights applicable to derivatives of this compound.

| Compound | 4-Position Substituent (R) | h5-HT2A Affinity (Ki, nM) | h5-HT2B Affinity (Ki, nM) | Functional Activity at h5-HT2B |

|---|---|---|---|---|

| 1a | H | 350 | 1100 | Agonist |

| 1c | F | 150 | 400 | Agonist |

| 1e | Br | 32 | 130 | Agonist |

| 1f | I | 22 | 63 | Agonist |

| 1g | OCH2CH3 | 180 | 200 | Agonist |

| 1h | NO2 | 160 | 1600 | Agonist |

| 1i | nC3H7 | 35 | 85 | Agonist |

| 1j | tC4H9 | 130 | 200 | Agonist |

| 1k | n-hexyl | 40 | 64 | Antagonist |

| 1m | benzyl | 110 | 25 | Antagonist |

Data adapted from related studies on 2,5-DMA analogs, which share the 2,5-dimethoxyphenyl core structure.

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and SAR studies. nih.gov These methods allow for the prediction of how a molecule will interact with its biological target, thereby guiding the design of more potent and selective derivatives.

Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, providing insights into their reactivity. researchgate.netscirp.org Molecular docking studies can predict the binding mode and affinity of a ligand to a receptor, helping to explain the observed biological activity. For example, a detailed molecular modeling study was performed to understand the interaction of an acetophenone derivative with acetylcholinesterase. nih.gov In another study, computational analysis of a dimethoxy-chalcone involved the use of DFT to compare calculated vibrational wavenumbers with experimental data and to analyze intermolecular interactions. researchgate.net These computational approaches can be applied to derivatives of this compound to rationalize their SAR and to design new compounds with improved properties.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework. core.ac.uknih.gov Analysis of 2',5'-Dimethoxypropiophenone involves both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals. core.ac.uk

In ¹H NMR, the chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal reveal the electronic environment, the number of protons, and the neighboring protons, respectively. The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, the aromatic protons would appear in the downfield region (typically 6.8-7.5 ppm), while the methoxy (B1213986) and aliphatic propiophenone (B1677668) chain protons would be found further upfield.

Two-dimensional NMR techniques are used to establish connectivity. A Correlation Spectroscopy (COSY) experiment would confirm the coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded protons to their respective carbons, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations, which are critical for piecing the molecular fragments together, such as connecting the carbonyl carbon to the protons on the aromatic ring and the ethyl group. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1' | C | - | ~128.0 |

| 2' | C | - | ~153.5 |

| 3' | C-H | ~7.10, d, 1H | ~114.0 |

| 4' | C-H | ~7.00, t, 1H | ~123.5 |

| 5' | C | - | ~153.0 |

| 6' | C-H | ~7.30, d, 1H | ~115.5 |

| 2'-OCH₃ | C-H | ~3.85, s, 3H | ~56.0 |

| 5'-OCH₃ | C-H | ~3.80, s, 3H | ~55.8 |

| Carbonyl (C=O) | C | - | ~200.0 |

| Methylene (-CH₂-) | C-H | ~2.95, q, 2H | ~35.0 |

Note: Predicted values are based on standard chemical shift increments and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. biorxiv.orgresearchhub.com It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula.

For this compound (C₁₁H₁₄O₃), the exact mass can be calculated for its molecular ion [M]⁺. In electron ionization (EI) MS, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group, resulting in the loss of an ethyl radical (•CH₂CH₃) to form a stable dimethoxybenzoyl acylium ion. Subsequent fragmentation could involve the loss of neutral molecules like carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

Table 2: Predicted HRMS Data and Major Mass Fragments for this compound

| Ion/Fragment | Proposed Formula | Calculated m/z |

|---|---|---|

| [M]⁺• | C₁₁H₁₄O₃ | 194.0943 |

| [M - CH₂CH₃]⁺ | C₉H₉O₃ | 165.0552 |

| [M - CO - CH₃]⁺ | C₁₀H₁₁O₂ | 163.0759 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. physchemres.orgmdpi.com The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is a key diagnostic feature. Other significant peaks include those for aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), and the characteristic C-O stretching of the aryl ether methoxy groups. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. amhsr.org The technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol (B129727) or ethanol, would display absorption maxima (λmax) corresponding to π → π* transitions of the substituted benzene (B151609) ring and n → π* transitions associated with the carbonyl group.

Table 3: Key Spectroscopic Features from IR and UV-Vis Analysis of this compound

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|---|

| Infrared (IR) | Strong Absorption | ~1680-1695 | C=O Stretch (Aryl Ketone) |

| Infrared (IR) | Medium Absorptions | ~3000-3100 (Aromatic), ~2850-2980 (Aliphatic) | C-H Stretch |

| Infrared (IR) | Medium Absorptions | ~1250-1280 and ~1020-1050 | C-O Stretch (Asymmetric and Symmetric Aryl Ether) |

| Infrared (IR) | Medium Absorptions | ~1580-1600 | C=C Stretch (Aromatic Ring) |

| UV-Visible | λmax | ~250-260 nm | π → π* transition |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the quantification of a target analyte. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, UHPLC, are the predominant methods for the analysis of non-volatile or thermally sensitive compounds like this compound. dphen1.compensoft.net These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical method for this compound would involve reversed-phase chromatography, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol), would effectively separate the target compound from more polar or less polar impurities. researchgate.net Detection is commonly achieved using a UV-Vis detector set to one of the compound's absorption maxima. pensoft.netptfarm.pl This setup allows for both the determination of purity (by peak area percentage) and the development of validated quantitative assays.

Table 4: Example HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/Vis at λmax (~255 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Hyphenated chromatography-mass spectrometry techniques combine the separation power of chromatography with the detection specificity of mass spectrometry, providing a high degree of confidence in compound identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for compounds that are volatile and thermally stable. This compound is expected to be amenable to GC-MS analysis. In this method, the sample is vaporized and separated on a capillary column before entering the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that serves as a chemical fingerprint for identification. nih.govwvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile alternative that does not require the analyte to be volatile. nih.gov It couples an HPLC system to a mass spectrometer. LC-MS is particularly useful for analyzing complex mixtures or for identifying impurities and degradation products that may not be suitable for GC. rsc.org The use of soft ionization techniques like electrospray ionization (ESI) often allows for the detection of the intact molecular ion, which is beneficial for confirming molecular weight.

Table 5: Comparison of Typical GC-MS and LC-MS Parameters

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Separation Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | C18 Reversed-Phase column |

| Mobile Phase | Inert carrier gas (e.g., Helium) | Aqueous/organic solvent mixture (e.g., Water/Acetonitrile) |

| Temperature | Oven temperature program (e.g., 150°C to 280°C) | Column oven at constant temperature (e.g., 30-40°C) |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Detector | Mass Spectrometer (e.g., Quadrupole, Ion Trap) | Mass Spectrometer (e.g., Quadrupole, TOF, Orbitrap) |

| Primary Use | Purity, identification of volatile impurities | Purity, quantification, identification of non-volatile impurities and metabolites |

Advanced Separation Techniques

Separation is a critical step in analytical chemistry, enabling the isolation of target compounds from complex mixtures for accurate measurement and analysis. rsc.org Advanced separation techniques are essential for purifying components of interest and can enhance the sensitivity of subsequent analytical methods by concentrating the analyte. rsc.org For compounds like this compound, chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. Retention indices are used to characterize a compound's elution behavior. For this compound, Kovats retention indices, which normalize retention times relative to n-alkanes, have been determined on different types of columns.

Gas Chromatography Retention Indices for this compound

| Column Type | Van Den Dool and Kratz RI |

|---|---|

| Non-polar column, temperature ramp | 1658 |

| Polar column, temperature ramp | 2270 |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used separation technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile. srce.hr The method separates components based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. srce.hr The choice of column, such as a traditional C18 or a pentafluorophenyl (PFP) phase, allows for tailoring the separation based on analyte properties like polarity and aromaticity. hplc.eu While specific HPLC methods for this compound are not detailed in the provided research, the separation of similar phenone structures is routinely achieved using reversed-phase HPLC with UV detection. srce.hrmac-mod.com

Advanced Analytical Methodologies

Beyond separation, a suite of advanced analytical methodologies is employed to gain deeper insights into the molecular structure and purity of synthesized compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and stereochemistry. mkuniversity.ac.in

While the specific crystal structure of this compound is not publicly available, analysis of the closely related compound 3-(2,5-Dimethoxyphenyl)propionic acid illustrates the power of this technique for elucidating the solid-state conformation of 2,5-dimethoxyphenyl derivatives. nih.gov In the crystal structure of this analogue, hydrogen bonding between carboxylic acid groups leads to the formation of dimers. nih.gov The angle between the aromatic ring and the propionic acid group is 78.56 (2)°, and the side chain adopts a fully extended trans configuration. nih.gov Such detailed structural data is invaluable for understanding intermolecular interactions and molecular conformation. iucr.org

Crystallographic Data for the Related Compound 3-(2,5-Dimethoxyphenyl)propionic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C₁₁H₁₄O₄ |

| Formula weight | 210.22 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.3391 (3) |

| b (Å) | 5.0210 (1) |

| c (Å) | 18.4286 (5) |

| β (°) | 94.275 (1) |

| Volume (ų) | 1044.83 (5) |

| Z (formula units/cell) | 4 |

Hyphenated techniques in analytical chemistry

Hyphenated techniques are powerful analytical methods that couple a separation technique with a spectroscopic detection method, offering the advantages of both. nih.govsaspublishers.com This combination allows for the separation of complex mixtures followed by the identification or quantification of the individual components. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the sensitive and specific detection capabilities of mass spectrometry. asdlib.org As components elute from the GC column, they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. GC-MS is highly effective for analyzing volatile compounds and is widely used in impurity profiling and the identification of synthetic byproducts in compounds structurally related to this compound. nih.govnih.govresearchgate.net For example, in the analysis of 2,5-dimethoxy-4-n-propylthiophenethylamine, GC-MS with selected ion monitoring was used to quantify the compound in postmortem samples, demonstrating high sensitivity with detection limits in the nanogram-per-milliliter range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS links the separation capabilities of HPLC with the detection power of mass spectrometry. saspublishers.comasdlib.org It is particularly useful for non-volatile, polar, or thermally unstable compounds. labmedica.com The technique is instrumental in pharmaceutical analysis for identifying impurities and degradation products. jocpr.comthermofisher.com In the analysis of 2,5-dimethoxy-4-ethylphenethylamine (B1664022) tablets, a high-performance liquid chromatography mass spectrometry-ion trap-time of flight (LC/MS-IT-TOF) method was used to detect and identify ten different impurities. rsc.org This allowed for the structural elucidation of these minor components and provided insights into the synthetic route of the main compound. rsc.org

Overview of Common Hyphenated Techniques

| Technique | Principle | Primary Application |

|---|---|---|

| GC-MS | Separates volatile/thermally stable compounds via GC, followed by identification using MS based on mass-to-charge ratio and fragmentation patterns. asdlib.org | Identification of volatile impurities, reaction byproducts, and isomeric compounds. nih.govwvu.edu |

| LC-MS | Separates compounds via HPLC, followed by identification using MS. Suitable for non-volatile and thermally labile molecules. saspublishers.com | Impurity profiling, characterization of degradation products, and analysis of complex mixtures. rsc.orgnih.gov |

Quality Control and Impurity Profiling in Research Synthesis

Quality control (QC) is an essential part of the pharmaceutical and chemical manufacturing process, ensuring that products are safe, effective, and meet established purity standards. escopharma.compaho.org A critical component of QC is impurity profiling, which involves the detection, identification, and quantification of impurities in a drug substance or product. nih.gov The presence of unwanted chemicals, even in trace amounts, can affect the efficacy and safety of a compound. nih.gov

Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the control of impurities. nih.gov The process of impurity profiling is crucial for:

Identifying byproducts, intermediates, and degradation products formed during synthesis and storage. lgcstandards.com

Understanding the synthetic pathway and optimizing reaction conditions to minimize the formation of unwanted substances. nih.gov

Ensuring the quality, consistency, and safety of the final chemical entity. bgosoftware.com

Advanced analytical techniques, particularly hyphenated methods like LC-MS and GC-MS, are the primary tools for impurity profiling. nih.govlgcstandards.com These methods allow for the separation and sensitive detection of trace-level impurities that may be structurally very similar to the main compound. For instance, LC-MS/MS has been effectively used to identify and characterize degradation impurities in various active pharmaceutical ingredients, providing crucial information for improving drug stability and shelf-life. nih.govsciex.com By identifying the structures of impurities, researchers can deduce their formation mechanisms and implement controls to prevent their occurrence in the final product. lgcstandards.com

Key Objectives of Impurity Profiling

| Objective | Description |

|---|---|

| Detection | Screening for the presence of unknown components in the final product or intermediates. |

| Identification/Characterization | Elucidating the chemical structure of detected impurities using spectroscopic techniques. lgcstandards.com |

| Quantification | Determining the precise amount of each impurity present to ensure it is below established safety thresholds. nih.gov |

| Control | Developing strategies to minimize or eliminate impurities by modifying the synthetic process or storage conditions. nih.gov |

Biological and Pharmacological Investigations of 2 ,5 Dimethoxypropiophenone and Its Analogs

Occurrence as a Natural Product or Metabolite

The presence of 2',5'-Dimethoxypropiophenone in the natural world is primarily associated with plant essential oils. Its metabolic processing, however, is less understood and is largely inferred from studies on structurally analogous compounds.

This compound has been identified as a constituent of the essential oils from certain plants belonging to the Asarum genus. chemicalbook.com The genus Asarum, commonly known as wild ginger, comprises various species that are known for producing a diverse array of aromatic compounds. While the specific yields or methods for isolation from these sources are not extensively detailed in the available literature, its presence points to its biosynthesis within this plant group.

A study focused on the chemical analysis of oil cells from Asari Radix et Rhizoma (the dried root and rhizome of Asarum species) identified a related compound, 2',4'-Dimethoxypropiophenone, further supporting the occurrence of dimethoxypropiophenone isomers within this genus. nih.gov The isolation of such natural products typically involves extraction of the plant material with solvents, followed by chromatographic techniques to purify the individual components.

Table 1: Natural Sources of this compound and Related Analogs

| Compound | Natural Source | Family |

| This compound | Plants of the Asarum genus chemicalbook.com | Aristolochiaceae |

| 2',4'-Dimethoxypropiophenone | Asari Radix et Rhizoma nih.gov | Aristolochiaceae |

| 3',4'-Dihydroxy-3',5'-dimethoxypropiophenone | Cinnamomum camphora | Lauraceae |

| 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | Ficus erecta var. beecheyana, Selaginella doederleinii nih.gov | Moraceae, Selaginellaceae |

Direct metabolomic or biotransformation studies detailing the metabolic fate of this compound are not available in the current scientific literature. However, potential metabolic pathways can be inferred by examining the biotransformation of structurally similar molecules, such as other dimethoxyphenethylamines and dimethoxyamphetamines.

Studies on related compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) have shown that major metabolic routes include oxidative deamination and demethylation. nih.gov Oxidative deamination would transform the side chain, while demethylation would involve the removal of one or both of the methoxy (B1213986) groups from the phenyl ring. nih.gov It is plausible that this compound could undergo reduction of its ketone group to form the corresponding alcohol, 1-(2,5-dimethoxyphenyl)propan-1-ol, followed by phase II conjugation reactions (e.g., glucuronidation) to facilitate excretion.

Table 2: Plausible Metabolic Reactions for this compound (Inferred from Analogs)

| Metabolic Reaction | Potential Product | Basis of Inference |

| Ketone Reduction | 1-(2,5-dimethoxyphenyl)propan-1-ol | Common metabolic pathway for ketones. |

| O-Demethylation | 1-(2-hydroxy-5-methoxyphenyl)propan-1-one or 1-(5-hydroxy-2-methoxyphenyl)propan-1-one | Observed in the metabolism of various dimethoxy-substituted phenylalkylamines. nih.gov |

| Aromatic Hydroxylation | 1-(dihydroxy-dimethoxyphenyl)propan-1-one isomers | A common Phase I metabolic reaction. |

Note: The pathways listed are hypothetical and based on the metabolism of structurally related compounds. Specific studies on this compound are required for confirmation.

In Vitro Biological Activities

The biological effects of this compound have not been extensively investigated. The following sections address the current status of research regarding its antioxidant, anti-inflammatory, and antimicrobial properties.

There is currently no specific scientific data available from in vitro studies to describe the antioxidant mechanisms or radical scavenging activity of this compound. Standard assays used to determine such activity, like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been widely used to evaluate other methoxyphenols and related natural products. nih.govnih.gov However, results for this compound itself have not been reported in the reviewed literature.

Table 3: Status of Antioxidant Activity Data for this compound

| Assay Type | Finding |

| DPPH Radical Scavenging | No data available |

| ABTS Radical Scavenging | No data available |

| Ferric Reducing Antioxidant Power (FRAP) | No data available |

| Other Antioxidant Assays | No data available |

An examination of the scientific literature did not yield studies investigating the anti-inflammatory properties of this compound. The potential for compounds to modulate inflammatory pathways is often assessed by measuring their effects on key enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or their ability to reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in cell-based assays. d-nb.infomdpi.comdntb.gov.ua While methoxyphenolic compounds, as a class, have been explored for such activities, specific data for this compound is absent. d-nb.info

Table 4: Status of Anti-inflammatory Activity Data for this compound

| Target/Mediator | Finding |

| Cyclooxygenase (COX) Inhibition | No data available |

| Lipoxygenase (LOX) Inhibition | No data available |

| Nitric Oxide (NO) Production | No data available |

| Pro-inflammatory Cytokine Modulation (e.g., TNF-α, IL-6) | No data available |

There are no available scientific reports detailing the in vitro antimicrobial efficacy of this compound against pathogenic bacteria or fungi. Research into the antimicrobial properties of novel compounds typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant microorganisms. While related chemical classes have been synthesized and tested for such properties, this compound has not been the subject of these investigations. nih.govnih.gov

Table 5: Status of Antimicrobial Efficacy Data for this compound

| Pathogen Type | Finding |

| Gram-positive Bacteria (e.g., Staphylococcus aureus) | No data available |

| Gram-negative Bacteria (e.g., Escherichia coli) | No data available |

| Fungi (e.g., Candida albicans) | No data available |

Enzyme Inhibition Studies (e.g., Lipoxygenase, Cholinesterase)

The therapeutic potential of a compound is often linked to its ability to selectively inhibit enzymes involved in disease pathology. For this compound and its structural analogs, research has explored their inhibitory effects on key enzymes such as lipoxygenase (LOX) and cholinesterases, which are implicated in inflammatory and neurodegenerative diseases, respectively.

While direct inhibitory data for this compound on lipoxygenase and cholinesterase is not extensively documented in publicly available research, studies on structurally related chalcones and propiophenone (B1677668) derivatives provide valuable insights into its potential activity. Chalcones, which share a common chemical scaffold with this compound, have demonstrated significant inhibitory potential against these enzymes.

Lipoxygenase Inhibition:

Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. Several studies have highlighted the lipoxygenase inhibitory activity of chalcone (B49325) derivatives. For instance, a series of variably substituted chalcones were synthesized and evaluated for their inhibitory potential against lipoxygenase, with some compounds showing concentration-dependent inhibition and IC50 values in the micromolar range, specifically between 57.6-71.7 μM nih.gov. One study identified a 2'-hydroxy-chalcone derivative with three methoxy groups on one of the aromatic rings as a potent lipoxygenase inhibitor with an IC50 value of 45 μM frontiersin.org. The presence and position of substituents on the aromatic rings of chalcones have been shown to be critical for their inhibitory activity frontiersin.orgmdpi.com.

| Compound | Substitution Pattern | Lipoxygenase IC50 (µM) | Reference |

|---|---|---|---|

| Chalcone Analog 1 | Variably substituted | 57.6 - 71.7 | nih.gov |

| 2'-hydroxy-chalcone 3c | 4'-OMOM on ring A; 2,4,5-trimethoxy on ring B | 45 | frontiersin.org |

| 2'-hydroxy-chalcone 4b | Two hydroxyl groups on ring B | 70 | frontiersin.org |

Cholinesterase Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Research has shown that chalcone derivatives can act as cholinesterase inhibitors nih.gov. The inhibitory potency and selectivity towards AChE or BChE are highly dependent on the substitution pattern on the chalcone scaffold nih.gov. For example, certain chalcones have been reported to inhibit acetylcholinesterase with IC50 values ranging from 28.2 to 134.5 μM, while others were more potent against butyrylcholinesterase with IC50 values between 16.0 and 23.1 μM nih.gov.

| Compound Type | Target Enzyme | IC50 Range (µM) | Reference |

|---|---|---|---|

| Variably substituted chalcones | Acetylcholinesterase (AChE) | 28.2 - 134.5 | nih.gov |

| Variably substituted chalcones | Butyrylcholinesterase (BChE) | 16.0 - 23.1 | nih.gov |

Cell Signaling Pathway Modulation

Recent investigations have focused on the ability of bioactive compounds to modulate cellular signaling pathways, which are intricate networks that govern cellular responses to various stimuli. This compound and its analogs are of interest for their potential to influence pathways involved in oxidative stress and inflammation.

A key pathway implicated in the cellular defense against oxidative stress is the Keap1/Nrf2/ARE signaling pathway. The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous cytoprotective genes. While direct evidence for this compound is limited, studies on structurally similar compounds, particularly chalcones, have shown their ability to modulate this pathway.

Chalcones have been reported to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes. This activation can occur through various mechanisms, including the disruption of the Keap1-Nrf2 complex, which allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes. The activation of the Nrf2 pathway is considered a crucial mechanism for the protective effects of these compounds against oxidative stress-related cellular damage.

Preclinical Studies and Potential Therapeutic Applications

Preclinical research provides the foundational evidence for the potential therapeutic utility of a compound by evaluating its efficacy and mechanism of action in disease models. For this compound and its analogs, preclinical studies have primarily focused on their potential in conditions related to oxidative stress.

Efficacy in Disease Models (e.g., Oxidative Stress-Related Conditions)

Oxidative stress is a pathological process implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related macular degeneration nih.govmdpi.comresearchgate.net. Consequently, compounds with antioxidant properties are of significant therapeutic interest.

While specific in vivo studies on this compound are not widely reported, the broader class of propiophenone and chalcone derivatives has been investigated in various preclinical models of oxidative stress. These studies often demonstrate the protective effects of these compounds against cellular damage induced by oxidative insults nih.govmdpi.com. The antioxidant activity of these molecules is often attributed to their ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms, such as the Nrf2 pathway nih.gov.

Interaction with Biological Systems and Drug Interactions

The therapeutic efficacy and safety of a compound are influenced by its interactions with various biological systems and its potential for drug-drug interactions. Currently, there is a lack of specific studies detailing the interaction of this compound with broader biological systems or its potential for drug interactions.

General principles of drug metabolism and interaction suggest that as a methoxy-substituted aromatic compound, this compound would likely undergo metabolism by cytochrome P450 (CYP) enzymes in the liver. The extent of its metabolism and the specific CYP isoforms involved would determine its pharmacokinetic profile and potential for interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes. Without specific in vitro and in vivo drug interaction studies, any predictions about its interaction profile remain speculative. Regulatory guidelines recommend a systematic evaluation of drug interaction potential during drug development mdpi.com.

Pharmacological Mechanisms of Action

Understanding the pharmacological mechanisms of action is crucial for the rational development of new therapeutic agents. For this compound and its analogs, the primary mechanism appears to be related to their antioxidant and anti-inflammatory properties.

As suggested by studies on related compounds, a key pharmacological mechanism is the modulation of the Keap1/Nrf2/ARE signaling pathway. By activating Nrf2, these compounds can upregulate a battery of antioxidant and cytoprotective genes, thereby enhancing the cell's capacity to counteract oxidative stress. This mechanism is considered a cornerstone of their protective effects in oxidative stress-related disease models.

Furthermore, the potential inhibition of pro-inflammatory enzymes like lipoxygenase, as suggested by studies on chalcone analogs, represents another important pharmacological mechanism. By reducing the production of inflammatory mediators, these compounds could exert anti-inflammatory effects, which would be beneficial in a variety of inflammatory conditions.

Future Directions in Bioactivity Research

The preliminary evidence surrounding the bioactivity of this compound and its analogs suggests several promising avenues for future research. A critical next step is to conduct comprehensive studies specifically on this compound to move beyond the inferences drawn from its structural relatives.

Key future research directions should include:

Direct Enzyme Inhibition Studies: Conducting in vitro assays to determine the specific IC50 values of this compound against lipoxygenase and cholinesterase isoforms. This would provide direct evidence of its inhibitory potential and selectivity.

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound modulates the Nrf2 pathway and other relevant signaling cascades. This could involve studies on its interaction with Keap1 and its effect on the downstream targets of Nrf2.

Preclinical Efficacy Studies: Evaluating the efficacy of this compound in a range of in vivo disease models, particularly those related to oxidative stress and neuroinflammation.

Pharmacokinetic and Drug Interaction Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and conducting formal drug interaction studies to assess its potential to interact with other medications.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs of this compound to understand how modifications to its chemical structure affect its bioactivity. This could lead to the identification of more potent and selective compounds.

Further exploration in these areas will be crucial to fully understand the therapeutic potential of this compound and to determine its viability as a lead compound for the development of new drugs.

Investigation of Novel Therapeutic Targets

The primary therapeutic targets identified for analogs derived from the 2',5'-dimethoxy-substituted phenyl scaffold are within the central nervous system, particularly the serotonin (B10506) receptor family.

Serotonin 5-HT2 Receptors: A significant body of research has focused on 2,5-dimethoxyphenethylamines and 2,5-dimethoxyphenylpiperidines, which are structural analogs of this compound. These classes of compounds have been shown to be potent agonists at serotonin 5-HT2A and 5-HT2C receptors. nih.govresearchgate.netbeilstein-journals.org The activation of the 5-HT2A receptor, in particular, is a shared characteristic of classical psychedelic compounds like psilocybin and lysergic acid diethylamide (LSD), which are under investigation for treating a range of psychiatric conditions, including depression and anxiety. nih.govnih.gov

Selective Receptor Agonism: The research aims to develop novel analogs with high selectivity for specific serotonin receptor subtypes. For instance, the discovery of 2,5-dimethoxyphenylpiperidines has opened a new avenue for creating selective 5-HT2A receptor agonists. nih.govnih.gov The goal is to harness the therapeutic potential associated with 5-HT2A receptor activation while potentially minimizing effects associated with other receptors. nih.gov Furthermore, replacing the ethylamine (B1201723) side chain of certain analogs with a cyclopropylamine (B47189) moiety has been shown to produce compounds with high affinity for the 5-HT2 receptor family. beilstein-journals.org

While this compound is a key starting material, its direct interaction with these therapeutic targets has not been the focus of study. Instead, its utility lies in providing the core 2,5-dimethoxyphenyl structure for the synthesis of these pharmacologically active analogs. chemicalbook.com

Development of Structure-Activity Relationships for Enhanced Bioactivity

Systematic modifications of the basic 2,5-dimethoxyphenyl structure have allowed researchers to establish clear structure-activity relationships (SAR) for enhanced bioactivity and selectivity at serotonin receptors.

Phenethylamine (B48288) Analogs: For 4-substituted-2,5-dimethoxyphenethylamines, substitutions at the 4-position of the phenyl ring have been found to significantly influence potency and efficacy at 5-HT2A and 5-HT2C receptors. Structure-activity studies led to the discovery of compounds like CYB210010 (a 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine), which is a potent and long-acting serotonin 5-HT2 receptor agonist. nih.gov Some compounds in this class with high 5-HT2A receptor potency show little to no head-twitch response in animal models, suggesting a potential for developing non-psychedelic therapeutics. nih.gov

Piperidine (B6355638) Analogs: Incorporating the ethylamine side chain into a piperidine ring, creating 2,5-dimethoxyphenylpiperidines, introduces conformational rigidity. This structural constraint has a profound impact on receptor selectivity. For example, the (S)-enantiomer of one such piperidine analog, known as LPH-5, shows a significant drop in agonist potency at the 5-HT2C receptor while maintaining high potency at the 5-HT2A receptor, thus conferring selectivity. nih.gov In contrast, the more flexible phenethylamine analog, 2C-TFM, is a potent partial agonist at both receptors. nih.gov

The table below summarizes the structure-activity relationships for a selection of 2,5-dimethoxyphenylpiperidine analogs.

| Compound | Stereochemistry | 5-HT2AR Agonist Potency (EC50, nM) | 5-HT2CR Agonist Potency (EC50, nM) | Selectivity (2C/2A) |

|---|---|---|---|---|

| (R)-11 | R | 810 | >10,000 | >12 |

| (S)-11 (LPH-5) | S | 3.2 | >10,000 | >3125 |

| 2C-TFM (flexible analog) | N/A | 0.81 | 8.4 | 10 |

Data adapted from a 2024 study in the Journal of Medicinal Chemistry. nih.gov The data demonstrates that stereochemistry and conformational flexibility are key factors in achieving selectivity for the 5-HT2A receptor over the 5-HT2C receptor.

Translational Research and Drug Discovery Potential

The findings from the pharmacological investigations of this compound analogs have significant potential for translational research and drug discovery.

Development of Novel Therapeutics: The potent and selective 5-HT2A receptor agonists discovered through this research are valuable tool molecules for exploring the therapeutic potential of this receptor in various neurological and psychiatric disorders. nih.gov Compounds like LPH-5, with desirable drug-like properties, represent promising leads for the development of new treatments. nih.govnih.gov The ultimate goal is to create therapeutics that can offer the benefits seen with compounds like psilocybin but with improved pharmacological profiles. nih.gov

Neuroplasticity: The analog CYB210010 has been shown to engage 5-HT2A receptors in the frontal cortex and increase the expression of genes involved in neuroplasticity. nih.gov This mechanism is believed to be crucial for the potential long-lasting therapeutic effects of psychedelic-assisted therapies.

Role as a Synthetic Building Block: The drug discovery potential of these advanced analogs underscores the importance of this compound. As a readily available chemical building block, it serves as a critical starting point for the synthesis of these complex and highly active molecules. chemicalbook.com Its simple structure allows for versatile chemical modifications, facilitating the creation of diverse libraries of analogs for pharmacological screening and the systematic optimization of lead compounds.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2'-formamido-4',5'-dimethoxypropiophenone | Formic-acetic anhydride, 80°C, 2 hr | 75 | |

| Isonitrosoketone hydrochloride | Methyl nitrite/HCl, ether, 0–5°C | 62 |

Q. Table 2. Analytical Parameters for Purity Assessment

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | Column: C18, 5 µm; Flow: 1.0 mL/min | Purity ≥98% |

| NMR (¹H) | δ 3.85 (s, 6H, OCH₃); δ 7.5–8.0 (m, Ar-H) | Match reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.